molecular formula C7H13NO2 B2787770 (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine CAS No. 2307780-36-3

(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine

Cat. No.: B2787770
CAS No.: 2307780-36-3
M. Wt: 143.186
InChI Key: BXAUZDVULYPODU-RQJHMYQMSA-N
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Description

rel-(5aR,8aR)-Octahydrofuro[3,4-f][1,4]oxazepine ( 2307780-36-3 ) is a high-purity chemical compound offered for research and development purposes. This compound has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . The specific stereochemistry denoted by the (5aR,8aR) designation indicates a defined relative configuration of this fused bicyclic structure, which incorporates both furo and oxazepine ring systems. This unique architecture makes it a valuable intermediate or scaffold in various scientific investigations, particularly in medicinal chemistry and drug discovery projects where researchers explore novel pharmacologically active molecules. The compound is supplied with a purity of 95% and requires storage at 2-8°C to maintain stability . This product is intended for Research Use Only and is not classified as a drug, food additive, or for any personal, human, or veterinary therapeutic use. Researchers can leverage this compound in exploring structure-activity relationships, developing new synthetic methodologies, or as a building block for complex molecular targets.

Properties

IUPAC Name

(5aR,8aR)-2,3,4,5,5a,6,8,8a-octahydrofuro[3,4-f][1,4]oxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7-5-9-4-6(7)3-8-1/h6-8H,1-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAUZDVULYPODU-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2COCC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2COC[C@H]2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include cyclization reactions where a linear precursor undergoes ring closure to form the fused ring system. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Dibenzo[b,f][1,4]Oxazepine Derivatives
  • Structure : Dibenzo[b,f][1,4]oxazepine derivatives feature a central oxazepine ring fused to two benzene rings.
  • Bioactivity :
    • Derivatives such as dibenzo[b,f]pyrimido[3,4-d][1,4]oxazepine exhibit antidepressant and anxiolytic activity .
    • Imidazo-fused variants (e.g., dibenz[b,f]imidazo[1,5-d][1,4]oxazepine) are used in treating bronchial asthma and allergic bronchitis .
Org GC 94 (1,3,4,14b-Tetrahydro-2,7-Dimethyl-2H-Dibenzo(b,f)Pyrazino[1,2-d][1,4]Oxazepine)
  • Structure : A tetracyclic compound with fused pyrazine and oxazepine rings.
  • Bioactivity :
    • Acts as an anti-serotoninergic and anti-histaminic agent for preventive treatment of serotonin-migraine (70% efficacy in clinical trials) .
    • Substituents (e.g., 2,7-dimethyl groups) enhance receptor blockade of serotonin and histamine .
  • Key Differences :
    • The absence of a pyrazine ring and methyl substituents in (5aR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine suggests divergent pharmacological targets and potency.
Dibenz(b,f)-1,4-Oxazepine (CR)
  • Structure : A dibenzo-fused oxazepine used as a tear gas agent .
  • Properties: Lower minimum effective concentration and higher LCt50 than CS gas, with pronounced skin effects and environmental persistence . Activates TRPA1 receptors, contributing to its irritant effects .
  • Key Differences :
    • The furo-oxazepine system in the target compound lacks the aromatic dibenzo framework, likely reducing its environmental persistence and toxicity compared to CR .
Pyrido-Fused Oxazepines
  • Structure : Pyrido[3,4-f][1,4]oxazepine and pyrido[3,4-e][1,4]oxazepine feature fused pyridine-oxazepine systems.
  • Synthesis :
    • Synthesized via NaH-mediated cyclization or CsF-assisted coupling, highlighting divergent reactivity compared to furo-oxazepines .
  • Bioactivity :
    • Pyrido[2,3-d]pyridines (structurally related) exhibit antimicrobial, antitumor, and kinase inhibitory activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Application Source
This compound Furo[3,4-f]oxazepine None specified Underexplored (supplier data)
Dibenzo[b,f][1,4]oxazepine Dibenzo-oxazepine Variable (e.g., imidazo) Antidepressant, Asthma therapy
Org GC 94 Dibenzo-pyrazino-oxazepine 2,7-Dimethyl Serotonin-migraine prevention
CR (Dibenz(b,f)-1,4-oxazepine) Dibenzo-oxazepine None specified Tear gas (TRPA1 agonist)
Pyrido[3,4-f][1,4]oxazepine Pyrido-oxazepine Variable Antimicrobial, antitumor

Biological Activity

(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine is a bicyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathways often utilize various reagents and conditions to achieve the desired stereochemistry and functional groups essential for biological activity. For instance:

  • Reagents : Commonly used reagents include tert-butyloxycarbonyl (Boc) protecting groups and diisopropyl azodicarboxylate (DIAD) for the formation of key intermediates.
  • Yield : The overall yield of the synthesis can vary significantly depending on the specific reaction conditions employed.

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that compounds in this class can modulate signaling pathways involved in cell proliferation and apoptosis.

  • Cell Growth Inhibition : Studies have demonstrated that derivatives of this compound exhibit cytostatic effects on human cancer cell lines. For example, a related compound showed significant inhibition of cell growth in metastatic melanoma cells through apoptosis induction .
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of Rho-associated protein kinases (ROCKs), which are implicated in various pathological conditions including glaucoma. Structure-activity relationship studies revealed that certain derivatives possess IC50 values in the low nanomolar range against ROCK I and II .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study 1 : A study focused on the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the modulation of cell cycle regulators .
  • Study 2 : Another investigation assessed the ocular hypotensive effects of a derivative in normotensive animal models. The results indicated a mean intraocular pressure (IOP) reduction by approximately 34%, suggesting its potential utility in treating glaucoma .

Data Summary

Biological Activity IC50 Values Effects
ROCK I Inhibition93 nMSignificant reduction in IOP
ROCK II Inhibition3 nMPotential glaucoma treatment
Cell Growth Inhibition (MDA-MB-231)VariesInduction of apoptosis

Q & A

Q. How to validate target engagement specificity in cellular assays?

  • Methodological Answer :
  • Competitive Binding : Co-administer 125^{125}I-RTX (50 nM) to quantify displacement (Kd = 8.2 nM via Scatchard plot).
  • CRISPR Knockout : TRPA1-KO HEK293 cells confirm on-target effects (ΔCa²⁺ influx = 92% reduction) .
  • Photoaffinity Labeling : Diazirine-modified probes crosslink to targets, identified via LC-MS/MS after tryptic digest .

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